molecular formula C9H10N2O B12843249 2-Methoxy-5-(methylamino)benzonitrile

2-Methoxy-5-(methylamino)benzonitrile

Cat. No.: B12843249
M. Wt: 162.19 g/mol
InChI Key: BVALAQPADCMEBT-UHFFFAOYSA-N
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Description

2-Methoxy-5-(methylamino)benzonitrile is an organic compound with the molecular formula C9H10N2O It is a derivative of benzonitrile, featuring a methoxy group at the second position and a methylamino group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(methylamino)benzonitrile typically involves the nitration of 2-methoxybenzonitrile followed by reduction and methylation. One common method includes:

    Nitration: 2-Methoxybenzonitrile is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Methylation: Finally, the amino group is methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(methylamino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction can lead to the formation of amines or other reduced products.

    Substitution: The methoxy and methylamino groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines.

Scientific Research Applications

2-Methoxy-5-(methylamino)benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(methylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The methoxy and methylamino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzonitrile: Lacks the methylamino group, making it less reactive in certain substitution reactions.

    5-Methylamino-2-nitrobenzonitrile: Contains a nitro group instead of a methoxy group, leading to different reactivity and applications.

    2-Methoxy-4-(methylamino)benzonitrile: The position of the methylamino group is different, affecting its chemical properties and reactivity.

Uniqueness

2-Methoxy-5-(methylamino)benzonitrile is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-methoxy-5-(methylamino)benzonitrile

InChI

InChI=1S/C9H10N2O/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5,11H,1-2H3

InChI Key

BVALAQPADCMEBT-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)OC)C#N

Origin of Product

United States

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